molecular formula C18H16ClN3OS B405591 N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide CAS No. 312735-12-9

N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No.: B405591
CAS No.: 312735-12-9
M. Wt: 357.9g/mol
InChI Key: NFMRTIPZFYOCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

The systematic classification of tetrahydropyrimidine derivatives follows established International Union of Pure and Applied Chemistry guidelines, with compounds categorized based on their ring saturation, substituent patterns, and functional group modifications. N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide belongs to the 1,2,3,4-tetrahydropyrimidine-2-thione class, characterized by the presence of a sulfur atom at the 2-position instead of the more common oxygen atom found in tetrahydropyrimidine-2-ones. The systematic name reflects the specific substitution pattern, with the 4-chlorophenyl group attached to the nitrogen atom of the carboxamide functionality, a methyl group at position 6, a phenyl group at position 4, and the characteristic thioxo group at position 2.

The compound's molecular formula C₁₈H₁₆ClN₃OS indicates a molecular weight of 358 g/mol, with the structure incorporating multiple aromatic systems that contribute to its potential biological activity. The stereochemistry of the compound is defined by the configuration at the C-4 position, where the phenyl substituent can adopt different spatial orientations that may influence biological activity. The presence of the chlorine atom on the phenyl ring of the carboxamide moiety introduces additional electronic effects that can modulate both the compound's chemical reactivity and its interactions with biological targets.

Classification within the broader context of heterocyclic chemistry places this compound among the dihydropyrimidinone derivatives, a subset that has received extensive attention for pharmaceutical applications. The tetrahydropyrimidine derivatives are further subcategorized based on their substituent patterns, with compounds bearing electron-withdrawing groups like chlorine often exhibiting enhanced biological activities. The carboxamide functionality adds another layer of complexity to the classification, as it provides additional sites for hydrogen bonding and potential metabolic modification.

Historical Context of 1,2,3,4-Tetrahydropyrimidine-2-thione Development

The historical development of 1,2,3,4-tetrahydropyrimidine-2-thione derivatives traces its origins to the pioneering work of Pietro Biginelli in 1891, who first described the multicomponent condensation reaction that would later bear his name. Biginelli's original investigation focused on the reaction of ethyl acetoacetate, aldehydes, and urea to produce what are now known as dihydropyrimidinones, establishing the foundation for an entire class of heterocyclic chemistry. The extension of this methodology to include thiourea as a reactant component enabled the synthesis of the corresponding thioxo derivatives, significantly expanding the structural diversity and biological potential of these compounds.

During the early 20th century, the Biginelli reaction and its products experienced a period of relative obscurity, as condensation reactions involving ureas were considered outdated compared to emerging synthetic methodologies. However, the renaissance of interest in multicomponent reactions during the latter half of the 20th century led to renewed attention on Biginelli products, particularly as their biological activities became more widely recognized and characterized. The development of new catalytic systems and reaction conditions has since transformed the Biginelli reaction into one of the most reliable and versatile methods for constructing tetrahydropyrimidine scaffolds.

The specific focus on thioxo derivatives emerged from early observations that sulfur-containing heterocycles often exhibited enhanced biological activities compared to their oxygen analogs. This recognition led to systematic investigations of thiourea-based Biginelli reactions, ultimately resulting in the development of synthetic protocols specifically optimized for tetrahydropyrimidine-2-thione production. Modern synthetic approaches have incorporated advanced catalytic systems, including Lewis acids, Brønsted acids, and solid-phase catalysts, to improve reaction efficiency and product selectivity.

Contemporary research has revealed that tetrahydropyrimidine-2-thione derivatives possess unique pharmacological profiles that distinguish them from their oxo counterparts, with enhanced antimicrobial and anticancer activities being particularly notable. This understanding has driven continued interest in developing new synthetic methodologies and exploring structure-activity relationships within this compound class, establishing tetrahydropyrimidine-2-thiones as important targets for pharmaceutical research and development.

Structural Features of this compound

The molecular architecture of this compound incorporates several key structural elements that contribute to its chemical and biological properties. The central tetrahydropyrimidine ring adopts a slightly puckered conformation due to the sp³ hybridization at the C-4 position, where the phenyl substituent is attached. This three-dimensional arrangement creates a rigid scaffold that positions the various substituents in defined spatial relationships, potentially influencing the compound's ability to interact with biological targets through shape complementarity and specific binding interactions.

The thioxo functionality at the 2-position represents a critical structural feature that distinguishes this compound from the more common oxo derivatives. The carbon-sulfur double bond is longer and more polarizable than the corresponding carbon-oxygen bond, potentially altering the compound's electronic distribution and hydrogen bonding capabilities. The sulfur atom can participate in unique interactions with biological targets, including coordination with metal centers and formation of weak sulfur-π interactions with aromatic residues in proteins.

The carboxamide substituent at the 5-position provides an important pharmacophoric element, offering both hydrogen bond donor and acceptor capabilities through the amide nitrogen and carbonyl oxygen. The attachment of the 4-chlorophenyl group to this amide nitrogen introduces additional aromatic character and electron-withdrawing effects due to the chlorine substituent. The chlorine atom can participate in halogen bonding interactions and may influence the compound's lipophilicity and metabolic stability.

Structural Feature Description Potential Biological Significance
Tetrahydropyrimidine ring Six-membered heterocycle with two nitrogens Core pharmacophore for biological activity
Thioxo group (C=S) Sulfur-containing double bond at position 2 Enhanced reactivity and unique binding interactions
Phenyl substituent at C-4 Aromatic ring providing π-π interactions Contributes to binding affinity and selectivity
Methyl group at C-6 Alkyl substituent affecting ring conformation Modulates compound flexibility and binding
4-Chlorophenyl carboxamide Electron-withdrawing aromatic amide Provides hydrogen bonding and halogen interactions

The overall molecular geometry creates a compound with significant three-dimensional complexity, featuring multiple aromatic systems oriented in different planes relative to the central heterocyclic core. This spatial arrangement is crucial for biological activity, as it determines how the compound can fit into binding sites of target proteins and enzymes. The combination of hydrophobic aromatic regions and polar functional groups creates an amphiphilic molecule capable of interacting with diverse biological environments.

Position of Compound within Dihydropyrimidinone Chemistry

Within the broader context of dihydropyrimidinone chemistry, this compound occupies a unique position as a representative thioxo derivative with specific substitution patterns that have been associated with enhanced biological activities. The compound belongs to the family of Biginelli reaction products, which have established themselves as privileged scaffolds in medicinal chemistry due to their structural diversity and proven therapeutic potential. Unlike the classical dihydropyrimidinones that contain oxygen at the 2-position, this thioxo variant demonstrates the evolution of the field toward exploring sulfur-containing analogs with potentially superior biological properties.

The substitution pattern of this compound reflects current trends in structure-activity relationship studies within dihydropyrimidinone chemistry, where researchers have systematically explored the effects of different aromatic substituents and their positions on biological activity. The presence of both electron-rich (phenyl) and electron-poor (4-chlorophenyl) aromatic systems provides a balanced electronic environment that may contribute to optimal binding interactions with biological targets. This design strategy aligns with successful pharmaceutical compounds that incorporate similar structural motifs for enhanced efficacy and selectivity.

Recent research has demonstrated that tetrahydropyrimidine derivatives with carboxamide functionalities at the 5-position exhibit particularly promising antimicrobial and anticancer activities. The specific choice of N-(4-chlorophenyl) substitution on the carboxamide reflects an understanding of halogen effects in drug design, where chlorine atoms can contribute to improved binding affinity through halogen bonding and enhanced metabolic stability. This structural modification represents a sophisticated approach to optimizing the pharmacological properties of the basic tetrahydropyrimidine scaffold.

The compound's position within contemporary dihydropyrimidinone research is further emphasized by its potential as a lead structure for developing new therapeutic agents. Studies have shown that compounds with similar substitution patterns demonstrate significant cytotoxic activity against cancer cell lines, including HeLa and MCF-7 cells, suggesting that this structural class may serve as a foundation for anticancer drug development. The systematic exploration of structure-activity relationships within this chemical space continues to reveal new opportunities for pharmaceutical applications, positioning compounds like this compound at the forefront of heterocyclic drug discovery research.

Properties

IUPAC Name

N-(4-chlorophenyl)-6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-11-15(17(23)21-14-9-7-13(19)8-10-14)16(22-18(24)20-11)12-5-3-2-4-6-12/h2-10,16H,1H3,(H,21,23)(H2,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMRTIPZFYOCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and potential anticancer effects.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with a thioxo moiety and various phenyl substitutions. Its structural formula is represented as:

C14H15ClN2O2S\text{C}_{14}\text{H}_{15}\text{ClN}_{2}\text{O}_{2}\text{S}

This structure contributes to its biological activity through interactions with various biological targets.

1. Antibacterial Activity

Research indicates that compounds similar to N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidinecarboxamide exhibit moderate to strong antibacterial effects. For instance, studies have shown significant activity against Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against other bacterial strains.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzyme inhibitors are crucial for therapeutic applications in treating conditions like Alzheimer's disease and urea cycle disorders.

  • Acetylcholinesterase Inhibition : Compounds derived from this class have shown strong inhibitory activity against AChE, with IC50 values indicating potency comparable to established inhibitors.
  • Urease Inhibition : The compound exhibited strong urease inhibitory activity, which is relevant for managing urease-related conditions. The IC50 values for selected derivatives were significantly lower than that of thiourea, a standard reference.
Compound IDIC50 (µM)Reference Standard IC50 (µM)
7l2.14±0.00321.25±0.15
7m0.63±0.001
7n2.17±0.006

3. Anticancer Potential

Emerging research suggests that pyrimidine derivatives possess anticancer properties. The structural features of N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidinecarboxamide may enable it to interact with cellular pathways involved in tumor growth and proliferation.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antibacterial Efficacy : A synthesized series of pyrimidine derivatives were tested against various bacterial strains. The most active compounds demonstrated significant inhibition rates and were further evaluated for their pharmacokinetic profiles.
  • Enzyme Inhibition Research : Another study focused on the enzyme inhibition properties of pyrimidine derivatives, revealing that modifications at specific positions on the pyrimidine ring could enhance inhibitory potency against AChE and urease.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Chlorine and fluorine at the 4-aryl position modulate electronic effects and binding affinity. For example, 4-fluorophenyl (3f) increases polarity compared to phenyl .
  • Thioxo vs. Oxo : Replacement of 2-thioxo with 2-oxo (e.g., BTI-A-404) reduces hydrogen-bonding capacity, impacting interactions with targets like free fatty acid receptor 2 (FFA2) .

Antimicrobial Activity

Derivatives with N-(4-chlorophenyl) and 4-aryl substitutions exhibit broad-spectrum antimicrobial properties. For instance, compounds synthesized by Chauhan et al. () showed moderate activity against E. coli and S. The thioxo group may enhance activity by facilitating interactions with bacterial enzymes like thymidine phosphorylase .

Enzyme Inhibition

  • Thymidine Phosphorylase (TP) Inhibition : Dihydropyrimidone analogs with methyl and aryl groups demonstrate TP inhibition (e.g., IC₅₀: 396.7 ± 1.5 nM for a methylthiophen-2-yl derivative), suggesting the target compound may share similar mechanisms .
  • FFA2 Modulation: Pyrimidinecarboxamides with dimethylamino groups (e.g., BTI-A-404) act as inverse agonists for FFA2, while the thioxo group in the target compound may offer unique binding modes .

Structural and Conformational Insights

X-ray studies of fluorophenyl-substituted analogs () reveal:

  • Dihedral Angles : The pyrimidine ring forms angles of 12.8°–86.1° with substituent aryl groups, influencing packing and solubility.
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the conformation, while thioxo groups participate in C–H⋯S interactions .

Preparation Methods

Procedure

  • Reagents :

    • Benzaldehyde (1 mmol)

    • 4-Chloroacetoacetanilide (1 mmol)

    • Thiourea (1.2 mmol)

    • UO₂(NO₃)₂·6H₂O (5 mol%)

    • Acetonitrile (20 mL)

  • Reaction Conditions :

    • Reflux at 80–85°C for 7–8 hours.

  • Workup :

    • Quench with crushed ice, filter, wash with cold water, and recrystallize from methanol.

Yield and Purity

Compound DerivativeCatalystSolventTime (h)Yield (%)
4-(4-Chlorophenyl)-6-methyl-2-thioxoUO₂(NO₃)₂·6H₂OACN7–877–87

Data adapted from.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing reaction times while maintaining high yields.

Procedure

  • Reagents :

    • Benzaldehyde (1 mmol)

    • 4-Chloroacetoacetanilide (1 mmol)

    • Thiourea (1.2 mmol)

    • UO₂(NO₃)₂·6H₂O (5 mol%)

    • Acetonitrile (5 mL)

  • Reaction Conditions :

    • Irradiate at 160 W for 15–18 minutes in 3-minute intervals.

  • Workup :

    • Cool, filter, and recrystallize from methanol.

Yield and Purity

Compound DerivativeCatalystSolventTime (min)Yield (%)
4-(4-Chlorophenyl)-6-methyl-2-thioxoUO₂(NO₃)₂·6H₂OACN15–1877–87

Data adapted from.

Taurine-Catalyzed Green Synthesis

Taurine, a bio-organic catalyst, enables sustainable synthesis with high efficiency.

Procedure

  • Reagents :

    • Benzaldehyde (1 mmol)

    • 4-Chloroacetoacetanilide (1 mmol)

    • Thiourea (1.5 mmol)

    • Taurine (15 mol%)

    • Ethanol (solvent)

  • Reaction Conditions :

    • Heat at 100°C for 3 hours.

  • Workup :

    • Cool, filter, and wash with ethanol.

Yield and Purity

Compound DerivativeCatalystSolventTime (h)Yield (%)
4-(4-Chlorophenyl)-6-methyl-2-thioxoTaurineEtOH392–99

Data adapted from.

Catalyst Comparison

The choice of catalyst significantly impacts reaction efficiency.

CatalystSolventTime (h)Yield (%)Green Metric Score
UO₂(NO₃)₂·6H₂OACN7–877–87Moderate
TaurineEtOH392–99High
p-TSAEtOH24–3067–97Low

Data synthesized from.

Key Challenges and Optimizations

  • Regioselectivity : The 4-phenyl group’s introduction requires precise control over aldehyde reactivity.

  • Catalyst Recycling : Taurine can be reused up to 5 cycles without significant loss in activity.

  • Scalability : Microwave methods are less scalable due to equipment limitations, whereas conventional methods suit bulk production.

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel Condensation : Formation of α,β-unsaturated ketone intermediate.

  • Cyclization : Thiourea attacks the carbonyl group, forming the pyrimidine ring.

  • Deprotonation : Acidic catalysts (e.g., UO₂²⁺, taurine) facilitate proton transfer.

Spectroscopic Validation

  • IR : Strong absorption at 1660 cm⁻¹ (C=O) and 3200 cm⁻¹ (N–H).

  • ¹H NMR : δ 9.5–10.5 ppm (CONH), 5.2–5.5 ppm (CH₃), 6.8–7.5 ppm (aromatic protons).

Applications and Derivatives

This scaffold is pivotal in developing:

  • Anticancer Agents : Structural analogs inhibit kinase enzymes.

  • Antimicrobials : Thioxo groups enhance bioactivity against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via modified Biginelli reactions or multi-step condensation-cyclization protocols. Key reagents include substituted benzaldehydes (e.g., 4-chlorobenzaldehyde), thiourea, and β-keto esters. Microwave-assisted synthesis under solvent-free conditions with iodine catalysis enhances reaction efficiency (85–92% yield) compared to traditional reflux methods (60–75%) . Temperature control (80–100°C) and solvent choice (ethanol, acetic acid) are critical for purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., 4-chlorophenyl proton signals at δ 7.2–7.4 ppm, thiocarbonyl S-H resonance at δ 3.8–4.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 414.3) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and hydrogen-bonding networks (e.g., C=O\cdotsH-N interactions). Use SHELXL for refinement .

Q. What are the common intermediates and byproducts observed during synthesis?

  • Methodological Answer : Key intermediates include ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. Byproducts arise from incomplete cyclization (e.g., open-chain thiourea derivatives) or regioselectivity issues. Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and address via optimized stoichiometry (1:1:1 aldehyde/β-keto ester/thiourea) .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve conformational ambiguities in the tetrahydro-pyrimidine ring?

  • Methodological Answer : Single-crystal X-ray studies (e.g., using SHELX or ORTEP-III) reveal dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups). Pair with DFT calculations (B3LYP/6-311G**) to validate torsional strain and electron density maps. Discrepancies >5° between experimental and computed values warrant re-evaluation of crystallization solvents (e.g., DMSO vs. ethanol) .

Q. What structure-activity relationships (SARs) govern the antimicrobial efficacy of this compound?

  • Methodological Answer : Bioactivity correlates with electron-withdrawing substituents (e.g., 4-Cl on phenyl enhances membrane penetration). Replace the thioxo group with oxo to assess hydrogen-bonding impacts (IC50 increases 3-fold against S. aureus). Use in vitro MIC assays (96-well plates, 24–48 h incubation) to quantify potency .

Q. How should researchers address contradictions in pharmacological data arising from varying synthetic protocols?

  • Methodological Answer : Cross-validate bioactivity using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For example, microwave-synthesized batches may show higher purity (>95% by HPLC) and 20% greater efficacy than reflux-derived samples. Statistical tools (ANOVA, p < 0.05) identify significant batch-to-batch variations .

Q. What in vitro models are suitable for preliminary pharmacokinetic profiling?

  • Methodological Answer : Use Caco-2 cell monolayers for permeability assays (Papp >1 × 106^{-6} cm/s indicates oral bioavailability). Microsomal stability tests (rat liver microsomes, NADPH cofactor) assess metabolic liability (t1/2 >30 min desirable). Pair with plasma protein binding assays (equilibrium dialysis, >90% binding common for lipophilic pyrimidines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.